molecular formula C22H21NO6 B492895 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate CAS No. 724740-83-4

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate

Cat. No.: B492895
CAS No.: 724740-83-4
M. Wt: 395.4g/mol
InChI Key: QWBBRNHOYRVYTJ-UHFFFAOYSA-N
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Description

    Reactants: Chromenone derivative and methoxybenzene.

    Conditions: Electrophilic aromatic substitution, often using a Lewis acid catalyst (e.g., AlCl3).

    Product: 3-(2-methoxyphenyl)-4H-chromen-4-one.

  • Addition of Morpholinecarboxylate Moiety

      Reactants: 3-(2-methoxyphenyl)-4H-chromen-4-one and morpholine-4-carboxylic acid.

      Conditions: Coupling reaction, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

      Product: 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core through the condensation of salicylaldehyde with an appropriate acetophenone derivative under basic conditions. This intermediate is then subjected to further functionalization to introduce the methoxyphenyl group and the morpholinecarboxylate moiety.

    • Formation of Chromenone Core

        Reactants: Salicylaldehyde and acetophenone derivative.

        Conditions: Basic medium (e.g., NaOH or KOH), reflux.

        Product: 4H-chromen-4-one derivative.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The chromenone core can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
    • Reduction

      • Reduction of the chromenone core or the methoxyphenyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in alcohols or reduced aromatic rings.
    • Substitution

      • The methoxy group can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

    Common Reagents and Conditions

      Oxidizing Agents: KMnO4, CrO3.

      Reducing Agents: NaBH4, LiAlH4.

      Catalysts: AlCl3 for electrophilic aromatic substitution.

      Coupling Agents: EDCI for carboxylate coupling.

    Major Products

      Oxidation: Carboxylic acids, quinones.

      Reduction: Alcohols, reduced aromatic rings.

      Substitution: Various substituted aromatic compounds.

    Scientific Research Applications

    Chemistry

    In chemistry, 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

    Biology

    In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine

    In medicine, derivatives of this compound are explored for their potential therapeutic effects. The chromenone core is known for its anti-inflammatory, antioxidant, and anticancer properties, which could be enhanced by the presence of the methoxyphenyl and morpholinecarboxylate groups.

    Industry

    In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value products.

    Mechanism of Action

    The mechanism of action of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate involves its interaction with specific molecular targets. The chromenone core can intercalate with DNA, inhibiting the replication of cancer cells. The methoxyphenyl group may enhance its binding affinity to certain enzymes, while the morpholinecarboxylate moiety can improve its solubility and bioavailability.

    Comparison with Similar Compounds

    Similar Compounds

      3-(2-Hydroxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

      3-(2-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-piperidinecarboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Uniqueness

    The presence of the methoxy group in 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate enhances its electron-donating properties, potentially increasing its reactivity in electrophilic aromatic substitution reactions. The morpholinecarboxylate moiety improves its solubility and may enhance its interaction with biological targets compared to similar compounds with different substituents.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    [3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H21NO6/c1-14-20(16-5-3-4-6-18(16)26-2)21(24)17-8-7-15(13-19(17)28-14)29-22(25)23-9-11-27-12-10-23/h3-8,13H,9-12H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QWBBRNHOYRVYTJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)C4=CC=CC=C4OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H21NO6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    395.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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